molecular formula C16H19N3OS B588205 Prothipendyl Sulphoxide CAS No. 10071-01-9

Prothipendyl Sulphoxide

Cat. No. B588205
CAS RN: 10071-01-9
M. Wt: 301.408
InChI Key: BKBKPQMXDHFVLU-UHFFFAOYSA-N
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Description

Prothipendyl Sulphoxide is a derivative of Prothipendyl, which is an anxiolytic, antiemetic, and antihistamine of the azaphenothiazine group . It is used to treat anxiety and agitation in psychotic syndromes .


Synthesis Analysis

A new difference spectrophotometric method for the analysis of prothipendyl hydrochloride in commercial pharmaceutical preparations has been proposed. The method includes oxidation of an aliquot of the drug solution with potassium caroate to form the corresponding sulfoxide .

Scientific Research Applications

Spectrophotometric Analysis

Prothipendyl sulphoxide has been analyzed using third- and fourth-derivative spectrophotometry, demonstrating its potential in quantitative assessments in mixtures. This method provides accurate determination of prothipendyl sulphoxide in various forms, including laboratory-made mixtures and dosage forms (Abdel-Hay et al., 1990).

Forensic Toxicology

In forensic toxicology, prothipendyl sulphoxide concentrations in serum samples of psychiatric patients have been studied. This research is crucial for understanding the forensic implications of prothipendyl findings in blood samples, especially in cases of drug-drug interactions (Krämer et al., 2018).

Metabolism Analysis

A study on the metabolism of prothipendyl revealed the formation of various demethylated and oxidized metabolites, including prothipendyl sulphoxide. This research, using human liver microsomes and specific CYP enzymes, enhances understanding of drug metabolism and potential interactions in the human body (Krämer et al., 2017).

Chemical Analysis Techniques

Prothipendyl sulphoxide has been a subject of study in developing analytical techniques, such as spectrophotometric determination methods using ammonium peroxidisulfate and metavanadate. These methods contribute to more efficient and accurate chemical analyses of prothipendyl and its derivatives (Misiuk & Kleszczewska, 2001).

Safety And Hazards

The safety and hazards of Prothipendyl Sulphoxide are not explicitly mentioned in the search results .

properties

IUPAC Name

N,N-dimethyl-3-(5-oxopyrido[3,2-b][1,4]benzothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBKPQMXDHFVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858348
Record name 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prothipendyl Sulphoxide

CAS RN

10071-01-9
Record name 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A De Leenheer - Journal of Chromatography A, 1972 - Elsevier
Several experiments that were carried out to isolate phenotiazine drugs from TLC plates for micro-infrared spectroscopic examination were not successful. A system for combining …
Number of citations: 17 www.sciencedirect.com

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